molecular formula C29H25NO4 B1302878 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butanoic acid CAS No. 1186216-21-6

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butanoic acid

Cat. No.: B1302878
CAS No.: 1186216-21-6
M. Wt: 451.5 g/mol
InChI Key: LQGDRWACMZMSCD-QFIPXVFZSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butanoic acid is a complex organic compound often used in the field of medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butanoic acid typically involves several steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with a naphthyl-containing compound using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using larger reactors, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Fmoc protecting group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Piperidine in DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Fmoc group yields the free amine, while oxidation or reduction can modify the aromatic rings or other functional groups.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butanoic acid has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Biological Studies: Employed in studies involving enzyme-substrate interactions and protein folding.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid, preventing unwanted side reactions during coupling. In medicinal chemistry, its mechanism would be related to its interaction with biological targets, such as enzymes or receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a naphthyl group.

    (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-thienyl)butanoic acid: Contains a thiophene ring instead of a naphthyl group.

Uniqueness

The presence of the naphthyl group in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butanoic acid imparts unique properties, such as increased hydrophobicity and potential for π-π stacking interactions, which can influence its behavior in biological systems and its utility in synthetic applications.

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-2-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO4/c31-28(32)17-22(16-19-13-14-20-7-1-2-8-21(20)15-19)30-29(33)34-18-27-25-11-5-3-9-23(25)24-10-4-6-12-26(24)27/h1-15,22,27H,16-18H2,(H,30,33)(H,31,32)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGDRWACMZMSCD-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375848
Record name Fmoc-beta-2-Homonal-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186216-21-6
Record name Fmoc-beta-2-Homonal-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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